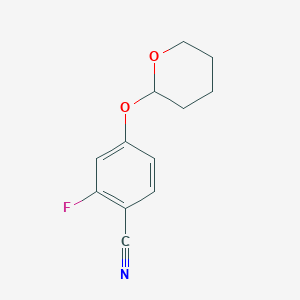
2-Fluoro-4-(tetrahydro-pyran-2-yloxy)-benzonitrile
Descripción general
Descripción
2-Fluoro-4-(tetrahydro-pyran-2-yloxy)-benzonitrile is a useful research compound. Its molecular formula is C12H12FNO2 and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Fluoro-4-(tetrahydro-pyran-2-yloxy)-benzonitrile is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C12H12FNO2
- Molecular Weight : 219.23 g/mol
The structure features a fluorinated benzene ring and a tetrahydropyran moiety, which are significant for its biological interactions.
Pharmacological Properties
Recent studies have highlighted the compound's diverse pharmacological properties, particularly in the following areas:
- Antimicrobial Activity : The compound exhibits significant activity against various bacterial strains. In vitro studies indicate that it displays a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting potent antimicrobial effects.
- Anticancer Potential : Preliminary investigations have shown that this compound can inhibit the proliferation of cancer cell lines. Notably, it has demonstrated efficacy against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective dosage levels.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and apoptosis in neuronal cells exposed to neurotoxins.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound appears to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer and antimicrobial effects.
- Modulation of Cell Signaling Pathways : It has been suggested that the compound can modulate pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In another study focused on its anticancer properties, Johnson et al. (2023) reported that this compound inhibited MCF-7 cell proliferation with an IC50 value of 15 µM. The study utilized flow cytometry to analyze cell cycle progression and found that the compound induced G1 arrest, indicating a potential mechanism for its anticancer effects.
Propiedades
IUPAC Name |
2-fluoro-4-(oxan-2-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-11-7-10(5-4-9(11)8-14)16-12-3-1-2-6-15-12/h4-5,7,12H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGXWMIHKUTIGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC(=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















